BIS(2-METHOXYETHOXY)METHANE
Description
Nomenclature and Chemical Identity in Academic Contexts
BIS(2-METHOXYETHOXY)METHANE, a significant compound in chemical research, is known by several names depending on the context. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,5,7,10-tetraoxaundecane. sigmaaldrich.com This name structurally defines the molecule as an eleven-carbon chain with four oxygen atoms at specific positions. Another accepted IUPAC name is 1-methoxy-2-(2-methoxyethoxymethoxy)ethane. smolecule.comchemicalbook.com
In various industrial and commercial settings, it is often referred to as formaldehyde (B43269) 2-methoxyethyl acetal (B89532) or ethylene (B1197577) glycol monomethyl ether formal. guidechem.com These names highlight its functional group as an acetal derived from formaldehyde and 2-methoxyethanol (B45455). The compound is also commonly known by its descriptive name, this compound, which clearly indicates its composition of two 2-methoxyethoxy groups attached to a central methane (B114726) carbon.
To ensure unambiguous identification across different databases and software, standardized chemical identifiers are used. The CAS Registry Number for this compound is 4431-83-8. smolecule.comchemicalbook.comguidechem.com Its molecular formula is C₇H₁₆O₄, and it has a molecular weight of 164.2 g/mol . smolecule.comwikidata.org The structure can be represented by the SMILES string COCCOCOCCOC and the InChI key QWRBKBNCFWPVJX-UHFFFAOYSA-N. sigmaaldrich.comsmolecule.comguidechem.com
Chemical Identity Table
| Identifier | Value |
| Systematic IUPAC Name | 2,5,7,10-tetraoxaundecane sigmaaldrich.com |
| Other IUPAC Name | 1-methoxy-2-(2-methoxyethoxymethoxy)ethane smolecule.comchemicalbook.com |
| Common Names | This compound, Formaldehyde 2-methoxyethyl acetal, Ethylene glycol monomethyl ether formal guidechem.com |
| CAS Registry Number | 4431-83-8 smolecule.comchemicalbook.comguidechem.com |
| Molecular Formula | C₇H₁₆O₄ smolecule.comwikidata.org |
| Molecular Weight | 164.2 g/mol smolecule.comwikidata.org |
| SMILES | COCCOCOCCOC smolecule.comguidechem.comwikidata.org |
| InChI Key | QWRBKBNCFWPVJX-UHFFFAOYSA-N sigmaaldrich.comsmolecule.comguidechem.com |
Historical Overview of Research and Development
The history of this compound dates back to the mid-20th century, with early recognition of its industrial potential. Patent records from as early as 1941 by the Celanese Corporation indicate processes involving this compound. Its synthesis was further detailed in a 1989 publication in The Journal of Organic Chemistry, which described its preparation through the aldol (B89426) condensation of ethylene glycol monomethyl ether and formaldehyde. chemicalbook.comguidechem.com
More recently, in April 2024, the compound gained attention in the field of environmental science when it was detected as an unknown substance in the Ruhr river in Germany. nrw.de Subsequent analysis using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) successfully identified the substance as this compound. nrw.de This event led to its inclusion in intensified water monitoring programs starting in July 2024. nrw.de
Current Research Significance and Future Directions
Currently, this compound is a subject of interest in several areas of chemical research, primarily for its role as a solvent and a key component in electrolyte solutions. Its utility as a solvent in organic synthesis is well-established, particularly in facilitating cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck reactions. smolecule.com Its high boiling point and ability to dissolve a wide range of organic compounds make it a valuable medium for these processes. smolecule.com
A significant and emerging area of research is its application in energy storage technologies. smolecule.com Specifically, it is being investigated as a solvent for electrolyte solutions in lithium-ion batteries. smolecule.comrsc.org Its molecular structure, featuring multiple ether linkages, allows for the effective solvation of lithium ions, which is a critical factor for battery performance. rsc.orgnih.gov Research published in 2023 highlighted a novel electrolyte design strategy using this compound to create a unique tridentate chelation with lithium ions, leading to a more stable anion-aggregated solvation shell and improved battery stability. nih.gov
Future research is expected to continue exploring its potential in advanced battery technologies. Further optimization of electrolyte formulations containing this compound could lead to the development of safer and more efficient lithium metal batteries. nih.gov Additionally, its properties as a versatile solvent suggest that new applications in materials science and catalysis may be discovered.
Interdisciplinary Relevance in Chemical Sciences
The applications of this compound extend across multiple disciplines within the chemical sciences, underscoring its interdisciplinary relevance.
Organic Synthesis: It serves as a high-boiling, polar aprotic solvent, providing a suitable environment for a variety of organic reactions. smolecule.com It is also used as a protecting group for aldehydes due to its acetal nature.
Materials Science: Its ability to dissolve polymers makes it useful in the preparation of polymer films and membranes. smolecule.com It can act as a processing solvent for casting polymer solutions, enabling the formation of uniform films. smolecule.com There is also interest in its use for synthesizing fluorinated polymers with enhanced thermal stability.
Electrochemistry: As mentioned, a primary area of its interdisciplinary application is in the development of electrolytes for lithium-ion batteries. smolecule.comrsc.org Its good ionic conductivity and compatibility with electrode materials are key properties being leveraged in this field. smolecule.com The design of novel ether-based solvents like this compound is crucial for improving the stability and performance of high-voltage alkali metal batteries. rsc.org
Environmental Chemistry: The recent detection of this compound in river water has highlighted its relevance in environmental monitoring and the need to understand its fate and transport in aquatic systems. nrw.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-(2-methoxyethoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBKBNCFWPVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196131 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-83-8 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | CAS Common Chemistry | |
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| Record name | Bis-methoxyethoxy methane | |
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| Record name | 4431-83-8 | |
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| Record name | 2,5,7,10-Tetraoxaundecane | |
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| Record name | 2,5,7,10-Tetraoxaundecane | |
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| Record name | 2,5,7,10-tetraoxaundecane | |
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| Record name | BIS-METHOXYETHOXY METHANE | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for BIS(2-METHOXYETHOXY)METHANE
The most common and established methods for synthesizing this compound involve the reaction of an alcohol with an aldehyde, a fundamental process in organic chemistry.
The principal route for producing this compound is through the acid-catalyzed condensation reaction of two equivalents of 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether) with one equivalent of formaldehyde (B43269). chemicalbook.comchemicalbook.com While sometimes referred to as an aldol (B89426) condensation, this reaction is more precisely classified as an acetalization. ontosight.ai
The mechanism proceeds in several distinct steps under acidic conditions: chemistrysteps.comlibretexts.orgwikipedia.org
Protonation of the Carbonyl: The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org
Nucleophilic Attack and Hemiacetal Formation: A molecule of 2-methoxyethanol, acting as a nucleophile, attacks the activated carbonyl carbon. Following this attack, a deprotonation step occurs, resulting in the formation of a hemiacetal intermediate. libretexts.orgwikipedia.org This intermediate is a molecule that contains both an ether and an alcohol functional group on the same carbon. libretexts.org
Formation of a Carbocation: The hydroxyl group of the unstable hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgwikipedia.org
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a resonance-stabilized carbocation is formed. wikipedia.org
Second Nucleophilic Attack: A second molecule of 2-methoxyethanol attacks the carbocation. libretexts.orgwikipedia.org
Final Deprotonation: The final step is the deprotonation of the newly added alcohol group, which regenerates the acid catalyst and yields the final product, this compound. libretexts.org
Etherification represents a broader class of reactions for forming ethers, and while acetalization is the specific route from an aldehyde, other etherification strategies are theoretically applicable. One of the most fundamental methods for forming an ether linkage is the Williamson ether synthesis. masterorganicchemistry.combyjus.com
This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.combyjus.com A potential, though less direct, Williamson synthesis for this compound could theoretically involve the reaction of the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) with a suitable dihalomethane derivative. However, the direct acetalization from formaldehyde is a more straightforward and atom-economical approach. The Williamson synthesis is more commonly employed for preparing unsymmetrical ethers and protecting reactive alcohols. masterorganicchemistry.com
The efficiency of this compound synthesis is highly dependent on reaction conditions and the choice of catalyst. The reaction can be catalyzed by either acids or bases. ontosight.ai
In a documented acid-catalyzed procedure, p-toluenesulfonic acid is used as the catalyst. google.com The reaction is performed by heating 2-methoxyethanol and paraformaldehyde (a solid polymer of formaldehyde) at a specific temperature, followed by the removal of the water byproduct via distillation. google.com This shifting of the equilibrium is a key optimization step. Subsequent purification by distillation under reduced pressure yields a product of high purity. google.com
A specific example of an optimized laboratory-scale synthesis is detailed in the following table:
| Reactant/Catalyst | Molar Mass ( g/mol ) | Amount (g) |
| 2-Methoxyethanol | 76.1 | 1045 |
| Paraformaldehyde | 30.03 | 194 |
| p-Toluenesulfonic acid | 172.2 | 16 |
| Reaction Conditions | ||
| Temperature | 90 °C | |
| Time | 2 hours | |
| Result | ||
| Product | This compound | 758 g |
| Purity | ~99% | |
| Yield | 67% (can exceed 97% with educt recycling) | |
| Data sourced from patent literature detailing the preparation of the compound as a starting material. google.com |
This process demonstrates that by controlling the stoichiometry, catalyst loading, temperature, and by effectively removing water, a high yield and purity of this compound can be achieved. google.com
Advanced Synthetic Approaches and Innovations
Innovations in the synthesis of acetals often focus on improving reaction efficiency and simplifying purification. One advanced approach is the use of acetal (B89532) exchange . This method employs a pre-existing acetal, such as an orthoester, as the donor of the alkoxy group rather than relying on the direct addition of alcohols to an aldehyde. wikipedia.org In this scenario, the water produced during the formation of the target acetal is consumed in a side reaction that hydrolyzes the orthoester reagent. This process simultaneously removes the water byproduct and generates more alcohol reactant in situ, effectively driving the main reaction to completion without the need for physical water removal methods like azeotropic distillation. wikipedia.org
Characterization of Intermediates and Byproducts in Synthesis
The primary intermediate in the synthesis of this compound from formaldehyde and 2-methoxyethanol is the hemiacetal , 2-methoxyethoxymethanol. libretexts.orgwikipedia.org This species is generally unstable and is consumed in the subsequent steps of the reaction. chemistrysteps.com
The main byproduct of the reaction is water . wikipedia.orgontosight.ai From a process efficiency standpoint, any unreacted starting materials, primarily 2-methoxyethanol, can also be considered part of the crude product mixture. google.com However, these are not true byproducts as they can be recovered and recycled into subsequent batches, allowing for theoretical total yields approaching 100%. google.com In related syntheses that might start from or generate chlorinated intermediates, other byproducts like 2-methoxyethyl chloride can be formed. google.com However, in the direct synthesis from formaldehyde and 2-methoxyethanol, the reaction is notably clean, with water being the only significant molecule generated aside from the desired product. ontosight.ai
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound aligns with several core principles of Green Chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgkahedu.edu.inunibo.it
Prevention of Waste: The process is inherently low-waste. It is described as an "economic reaction" where the only true byproduct is water. ontosight.ai By recycling unreacted starting materials, waste is further minimized. google.com This aligns with the first and most important principle of green chemistry. acs.org
Atom Economy: Developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final product. acs.org The addition reaction to form the acetal is highly atom-economical. The reaction is: CH₂O + 2 CH₃OCH₂CH₂OH → CH₂(OCH₂CH₂OCH₃)₂ + H₂O Theoretically, all atoms from the formaldehyde and 2-methoxyethanol, except for those that form the single water molecule, are incorporated into the final product. This is a significant improvement over substitution reactions that generate salt byproducts. acs.orgkahedu.edu.in
Use of Catalysis: The synthesis employs catalytic amounts of acid or base, which are more environmentally benign than using stoichiometric reagents that would be consumed and generate more waste. google.comkahedu.edu.in
Designing Safer Chemicals: The product itself, this compound, is marketed as a "green solvent," serving as a less hazardous alternative to other solvents like N-methyl-2-pyrrolidone (NMP) or glycols. byjus.com This adheres to the principle of designing chemical products to be effective while having minimal toxicity. rjpn.org
Energy Efficiency: While the reaction requires heating, conducting syntheses at ambient pressure and relatively moderate temperatures (e.g., 90°C) contributes to better energy efficiency compared to high-pressure or very high-temperature processes. google.comacs.org
By embodying these principles, the synthesis of this compound serves as a practical example of how green chemistry can be applied to industrial chemical production.
Chemical Reactivity and Mechanistic Studies
Oxidation Reactions of BIS(2-METHOXYETHOXY)METHANE
The presence of multiple ether linkages makes this compound susceptible to oxidation, which can lead to the cleavage of its carbon-oxygen bonds and the formation of various oxygenated products, including carboxylic acids.
The oxidation of this compound to carboxylic acids can be achieved using strong oxidizing agents. One of the most common and effective reagents for this transformation is potassium permanganate (B83412) (KMnO4). dalalinstitute.com While specific documented conditions for the oxidation of this compound are not extensively detailed in the available literature, the general principles of acetal (B89532) and ether oxidation can be applied.
The reaction with potassium permanganate typically proceeds under neutral, acidic, or alkaline conditions. chemicalbook.com Vigorous conditions, such as elevated temperatures and the use of strong oxidizing agents, generally favor the cleavage of the C-C and C-O bonds, leading to the formation of carboxylic acids. chemicalbook.com For instance, the oxidation of the acetal moiety would likely yield 2-methoxyacetic acid as a primary product. The reaction conditions can be tailored to control the extent of oxidation.
| Oxidizing Agent | Typical Conditions | Expected Major Product |
|---|---|---|
| Potassium Permanganate (KMnO4) | Acidic, basic, or neutral aqueous solution; often requires heating. | 2-Methoxyacetic acid |
| Chromic Acid (H2CrO4) | Acidic aqueous solution (e.g., Jones oxidation). | 2-Methoxyacetic acid |
| Nitric Acid (HNO3) | Concentrated solution, elevated temperatures. | 2-Methoxyacetic acid and other cleavage products |
The oxidative degradation of this compound is expected to proceed through a free-radical chain mechanism, particularly in the context of atmospheric or auto-oxidation. This process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, as these positions are activated towards radical attack.
A proposed pathway, drawing parallels from the oxidation of similar polyether compounds, involves the following steps:
Initiation: A radical initiator (e.g., a hydroxyl radical in the atmosphere) abstracts a hydrogen atom from a methylene (B1212753) group alpha to an ether oxygen, forming a carbon-centered radical. nih.govnih.gov
Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide.
Decomposition: The hydroperoxide intermediates are unstable and can decompose, leading to the cleavage of the C-O and C-C bonds. This decomposition can result in the formation of aldehydes, esters, and ultimately, carboxylic acids like 2-methoxyacetic acid. honeywell.com
Studies on the degradation of the related compound bis(2-chloroethoxy)methane (B104836) have shown that the initial step is hydrogen abstraction by a hydroxyl radical to form a carbon-centered radical, which then reacts with oxygen. nih.gov Subsequent fragmentation of the resulting alkoxy radical leads to various degradation products. nih.gov
Detailed mechanistic investigations specific to this compound are limited. However, studies on the oxidation of ethers and polyethers provide a solid foundation for understanding the process. The oxidation is generally understood to be a free-radical process. nist.govresearchgate.net
The most susceptible sites for hydrogen abstraction are the methylene groups adjacent to the ether oxygens (-O-CH2-CH2-O-). The resulting radical is stabilized by the adjacent oxygen atom. The central methylene group of the acetal (-O-CH2-O-) is also a potential site for initial radical attack.
Quantum chemical calculations on the ozone-initiated oxidation of saturated hydrocarbons and polymers have shown that the process begins with hydrogen atom abstraction, leading to the formation of hydrotrioxides, which then decompose into radical species that drive a complex chain of reactions. organic-chemistry.org This model supports the proposed free-radical pathway for the oxidative degradation of this compound.
Reduction Reactions of this compound
The acetal functional group in this compound is susceptible to reductive cleavage, which can be utilized to form alcohol derivatives.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleaving acetals to yield alcohols. taylorfrancis.comwikipedia.org The reduction of this compound with LiAlH4 is expected to proceed via the reductive cleavage of the C-O bonds of the acetal group.
While specific literature on the reduction of this compound is scarce, the general reactivity of acetals with LiAlH4 is well-established. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH4 with protic solvents like water and alcohols. taylorfrancis.comwikipedia.org Another potent reducing agent that could be employed is Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is comparable in reactivity to LiAlH4 but offers better solubility in aromatic solvents. organic-chemistry.orgwikipedia.org
| Reducing Agent | Typical Solvents | General Reaction Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous diethyl ether, Anhydrous tetrahydrofuran (THF) | Typically performed at room temperature or under reflux, followed by a careful aqueous workup. |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene, Tetrahydrofuran (THF) | Soluble in aromatic solvents, often used in refluxing toluene. |
The reduction of this compound with a strong hydride-donating agent like lithium aluminum hydride results in the cleavage of the acetal C-O bonds. This reductive cleavage yields 2-methoxyethanol (B45455) as the primary alcohol derivative. chemistrysteps.comnih.gov
The formation of 2-methoxyethanol is significant as this compound is a widely used industrial solvent and a precursor in various chemical syntheses. chemistrysteps.com
Stereochemical Outcomes of Reduction Reactions
The reduction of acetals is a standard method for the synthesis of ethers. This reaction typically involves the cleavage of a carbon-oxygen bond and the formation of a new carbon-hydrogen bond. For this compound, the reduction process targets one of the two C-O bonds of the central acetal carbon.
This compound is an acyclic and achiral molecule. It does not possess any stereocenters, and its structure is symmetrical around the central methylene group. The two alkoxy groups (2-methoxyethoxy groups) attached to the central carbon are identical.
Due to this molecular symmetry and the absence of any chiral centers, the reduction of this compound does not lead to the formation of stereoisomers. The cleavage of either of the acetal C-O bonds results in the same set of achiral products: 2-methoxyethanol and methyl 2-methoxyethyl ether. Consequently, the concepts of diastereoselectivity or enantioselectivity are not applicable to this specific reaction. The primary outcome is a chemoselective cleavage of the acetal linkage rather than a stereoselective transformation.
Substitution Reactions Involving Ether Functionalities
Nucleophilic Substitution Mechanisms
The ether linkages in this compound, like those in other aliphatic ethers, are generally characterized by their low reactivity towards nucleophiles. The alkoxy group (RO⁻) is a strong base and, therefore, a poor leaving group, which makes direct nucleophilic substitution unfavorable. chemistrysteps.commasterorganicchemistry.com
For a substitution reaction to occur, the ether oxygen must first be protonated by a strong acid, such as HBr or HI. wikipedia.orgucalgary.cayoutube.com This initial acid-base reaction converts the alkoxy group into a neutral alcohol molecule (ROH), which is a much better leaving group. chemistrysteps.commasterorganicchemistry.com
Once the ether is protonated, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups attached to the oxygen. wikipedia.orgpressbooks.pub In the case of this compound, all alkyl groups are primary. Nucleophilic substitution at primary carbons strongly favors the Sₙ2 (bimolecular nucleophilic substitution) pathway due to the low steric hindrance and the relative instability of a primary carbocation that would be formed in an Sₙ1 reaction. pressbooks.pub
The Sₙ2 mechanism for the acid-catalyzed cleavage of an ether linkage in this compound proceeds as follows:
Protonation: A lone pair of electrons on one of the ether oxygen atoms attacks a proton (H⁺) from the strong acid, forming a protonated ether (an oxonium ion).
Nucleophilic Attack: A nucleophile, such as a halide ion (e.g., Br⁻ or I⁻) from the acid, then attacks one of the electrophilic carbons adjacent to the protonated oxygen. This attack occurs from the backside, leading to the simultaneous cleavage of the carbon-oxygen bond. ucalgary.ca
The products of this reaction would be an alcohol and an alkyl halide. If the reaction is performed with excess acid and heat, the alcohol product can undergo a subsequent substitution reaction to form another molecule of the alkyl halide.
Stability and Degradation Mechanisms in Various Chemical Environments
Thermal Stability and Decomposition Pathways
This compound is considered stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place away from direct sunlight. sigmaaldrich.com However, like most organic compounds, it is susceptible to decomposition at elevated temperatures. Extremes of temperature should be avoided to maintain its chemical integrity.
While specific high-temperature decomposition studies on this compound are not extensively detailed in the available literature, data on its general stability and on related glyme compounds provide insight. Glyme ethers can form potentially explosive peroxides upon exposure to light and air, and they can undergo decomposition at higher temperatures. nih.gov For instance, the related compound diglyme (B29089) (bis(2-methoxyethyl) ether) is known to decompose at high temperatures, a process that can be accelerated in the presence of active metals. wikipedia.org In the event of thermal decomposition, the molecule is expected to break down, with the primary hazardous decomposition products being carbon oxides (carbon monoxide and carbon dioxide).
| Condition | Observation | Primary Decomposition Products |
|---|---|---|
| Recommended Storage | Stable | N/A |
| High Temperatures | Decomposes | Carbon Oxides (CO, CO₂) |
Hydrolytic Stability and Degradation Products
The stability of this compound is highly dependent on the pH of its environment. The central acetal linkage is susceptible to hydrolysis under both acidic and basic conditions, while being stable at a neutral pH. This reactivity is characteristic of acetals, which are often used as protecting groups for aldehydes and ketones in organic synthesis precisely because they are stable to bases but can be readily removed by acid. chemistrysteps.com
Research indicates that the hydrolytic half-life of this compound is less than 24 hours at pH 2 or pH 12. In contrast, related chloro-analogs show very slow hydrolysis in pure water, highlighting the role of acid or base catalysis in the degradation of the methoxy (B1213986) compound. nih.gov
Acid-Catalyzed Hydrolysis Mechanism:
The hydrolysis of acetals in acidic conditions is a well-established reversible reaction. researchgate.netorganicchemistrytutor.com The mechanism proceeds through the following steps:
Protonation: One of the acetal oxygen atoms is protonated by an acid (H₃O⁺), converting it into a good leaving group (an alcohol). chemistrysteps.com
Formation of an Oxocarbenium Ion: The alcohol molecule departs, and the resulting cation is stabilized by resonance from the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A proton is transferred from the newly added oxygen to a water molecule, yielding a hemiacetal and regenerating the acid catalyst.
Repeat: The process repeats for the second alkoxy group, ultimately releasing the original aldehyde and two molecules of the alcohol.
Degradation Products:
The complete hydrolysis of one molecule of this compound yields one molecule of formaldehyde (B43269) and two molecules of 2-methoxyethanol.
| pH Condition | Stability | Half-life | Degradation Products |
|---|---|---|---|
| Acidic (e.g., pH 2) | Unstable | < 24 hours | Formaldehyde, 2-Methoxyethanol |
| Neutral (e.g., pH 7) | Stable | Not readily hydrolyzed | N/A |
| Basic (e.g., pH 12) | Unstable | < 24 hours | Formaldehyde, 2-Methoxyethanol |
Photochemical Degradation Studies
While direct photochemical degradation studies on this compound are not extensively available in the reviewed literature, insights can be drawn from research on structurally analogous compounds, such as haloethers. The atmospheric fate and photochemical behavior of these related compounds are influenced by their reaction with photochemically generated hydroxyl radicals (•OH).
For instance, the haloether bis(2-chloroethoxy)methane is reported to have an estimated atmospheric half-life of 10 hours due to its reaction with hydroxyl radicals. nih.gov This suggests that such compounds are not persistent in the atmosphere and undergo relatively rapid degradation. Direct photolysis is not considered a significant degradation pathway for bis(2-chloroethoxy)methane in the atmosphere or surface waters, as it lacks chromophores that absorb light in the visible or ultraviolet regions of the electromagnetic spectrum. nih.gov
Mechanistic studies on the photocatalytic degradation of bis(2-chloroethoxy)methane, particularly in the presence of titanium dioxide (TiO2) and UV-A radiation, provide a potential model for the degradation pathways of similar ether compounds. nih.gov In these studies, nearly complete degradation (99.5%) of bis(2-chloroethoxy)methane was observed after 16 hours of UV irradiation. nih.gov
The proposed degradation mechanism initiates with the abstraction of a hydrogen atom from the ether molecule by a hydroxyl radical, leading to the formation of a carbon-centered radical. nih.gov This radical then reacts with molecular oxygen (O2) to form a peroxyl radical. Subsequent reactions between peroxyl radicals can produce an alkoxy radical. The degradation cascade proceeds through the β-bond fragmentation of this alkoxy radical, resulting in the formation of various intermediate products. nih.gov This initial step of hydrogen abstraction by hydroxyl radicals is a common and critical process in the atmospheric degradation of many volatile organic compounds, including ethers.
Applications in Advanced Materials Science
Polymer Chemistry and Polymer Film Preparation
In polymer science, the selection of an appropriate solvent is critical as it directly influences the processing and final properties of polymer-based materials. BIS(2-METHOXYETHOXY)METHANE has been identified as a valuable tool in this context, particularly in the preparation of polymer films and membranes. smolecule.com
This compound functions as an effective processing solvent for a variety of polymers. Its efficacy stems from a combination of its physical and chemical properties. The presence of ether groups imparts polarity, enabling it to dissolve a wide spectrum of both polar and non-polar polymers, while its aliphatic chain ensures good miscibility. smolecule.com This broad solvency profile makes it a versatile medium for creating polymer solutions, a crucial first step in the solvent casting method for film preparation. Furthermore, its high boiling point is advantageous in processing, minimizing evaporative losses during the dissolution and casting stages. smolecule.com
The use of this compound as a processing solvent plays a role in achieving desired film characteristics. Its ability to effectively dissolve polymers facilitates the formation of homogeneous solutions, which is a prerequisite for producing uniform and well-defined films upon solvent evaporation. smolecule.com The solvent's evaporation rate and its interaction with the polymer chains during the drying process are key factors that determine the final morphology of the film, including its surface smoothness and internal structure. While it is utilized to create uniform films, detailed research quantifying its specific impact on film morphology, such as surface topology or the degree of crystallinity, is not widely available in the reviewed scientific literature. A related fluorinated compound, Methane (B114726), bis(2-(2-fluoroethoxy)ethoxy)-, has been noted for its potential to create films with desirable mechanical properties like flexibility due to its ether linkages, though specific studies on this compound are limited.
The mechanical properties of a polymer film, such as its tensile strength, flexibility, and durability, are paramount for its application. These properties are influenced by the polymer's intrinsic nature and the processing conditions, including the solvent used for casting. While the flexible ether linkages in molecules similar to this compound are theorized to contribute positively to the mechanical properties of resulting materials, specific academic studies detailing the quantitative effects of using this compound as a solvent on the enhanced mechanical properties of polymer films are not prevalent in the existing literature.
Electrolyte Solutions for Energy Storage Devices
A significant and innovative application of this compound is in the field of electrochemistry, specifically in the formulation of electrolytes for advanced energy storage systems like lithium-ion batteries.
Recent research has highlighted the potential of this compound as a novel electrolyte solvent for stabilizing lithium metal batteries. researchgate.net In a 2023 study, it was used as a key component in an electrolyte formulation with Lithium Bis(fluorosulfonyl)imide (LiFSI). researchgate.net The unique molecular architecture of this compound, with its multiple oxygen coordination sites, allows it to form a distinctive "tridentate chelation" with lithium ions (Li⁺). researchgate.net This coordination is different from traditional bidentate solvents like 1,2-dimethoxyethane (B42094) (DME). researchgate.net The tridentate structure creates a more pronounced steric hindrance in the lithium ion's solvent shell, which is believed to facilitate improved battery performance. researchgate.net
The tridentate chelation of this compound with lithium ions directly influences the electrolyte's properties and, consequently, the battery's performance. This coordination pattern helps to form an anion-aggregated solvation shell, which enhances the stability of the interface between the electrode and the electrolyte and improves the de-solvation kinetics of the lithium ions. researchgate.net This leads to significant improvements in battery stability and longevity.
Research findings demonstrate that an electrolyte based on this compound enables ultra-stable cycling. researchgate.net When paired with a LiFePO₄ cathode, full cells exhibited remarkable performance over a wide temperature range and maintained high capacity over hundreds of cycles. researchgate.net
Below are tables summarizing the performance improvements observed in lithium metal batteries using a this compound-based electrolyte compared to standard electrolytes.
Table 1: Cycling Stability of Lithium Metal Batteries
Data sourced from a 2023 study on tailored solvation sheaths for stable lithium metal batteries. researchgate.net
Table 2: Comparative Electrochemical Properties
| Property | LiFSI in this compound (BME) | LiFSI in 1,2-dimethoxyethane (DME) | LiFSI in Ethylene (B1197577) Carbonate:Dimethyl Carbonate (EC:DMC) |
|---|---|---|---|
| Li⁺ Coordination | Tridentate | Bidentate | N/A |
| Li-O Bond Length (Avg.) | 2.36 Å | 1.80 Å | N/A |
| Effect on Solvation Shell | Anion-aggregated, enhanced stability | Standard solvation | Standard solvation |
Data derived from studies on electrolyte solvation and coordination. researchgate.netresearchgate.net
Interfacial Stability with Electrode Materials
The molecular structure of this compound, featuring multiple ether linkages, contributes to its effectiveness in solvating lithium ions and its compatibility with common electrode materials. Research has shown that the properties of an electrolyte solvent can be leveraged to create a more stable and robust SEI layer. rsc.org Good interfacial stability, as observed between electrodes and electrolytes containing compounds like this compound, is essential for maintaining the structural integrity of the electrode and facilitating efficient electrochemical reactions over numerous charge-discharge cycles. mdpi.com This stability minimizes undesirable side reactions that can lead to capacity fading and increased internal resistance. mdpi.com
Mitigation of Polysulfide Shuttle Effect in Li/S Batteries
A significant challenge in the commercialization of high-energy-density Lithium-Sulfur (Li/S) batteries is the "polysulfide shuttle" effect. rsc.orgmdpi.com This phenomenon involves the dissolution of intermediate lithium polysulfide species (Li₂Sₙ, where 4 ≤ n ≤ 8) into the liquid electrolyte during the battery's discharge process. mdpi.com These soluble polysulfides can migrate from the sulfur cathode to the lithium metal anode, where they react chemically, leading to the irreversible loss of active material, low coulombic efficiency, and rapid capacity degradation. mdpi.comtdl.org
Electrolyte engineering is a primary strategy to suppress this detrimental effect. The properties of the electrolyte solvent, such as this compound, play a critical role in this context. The solvent's ability to dissolve and coordinate with lithium polysulfides influences their mobility and reactivity. rsc.org By modifying the electrolyte composition, it is possible to control the solubility and diffusion of polysulfides, thereby physically and chemically impeding their shuttle between the electrodes. rsc.orgresearchgate.net The goal is to confine the polysulfides to the cathode side, preventing their parasitic reactions at the anode. tdl.orgresearchgate.net While direct studies detailing this compound's specific efficacy are emerging, its fundamental properties as a glyme-like solvent suggest its potential to influence the polysulfide solvation environment, a key factor in mitigating the shuttle effect.
Design of Solvation Sheaths for Battery Optimization
The performance of an electrolyte in a battery is fundamentally governed by the interactions between the solvent molecules, salt ions, and any additives at a molecular level. The immediate coordination environment of a cation (like Li⁺) by solvent molecules is known as the solvation sheath. researchgate.net The structure and stability of this sheath dictate crucial electrolyte properties, including ionic conductivity, viscosity, and electrochemical stability, which in turn impact battery performance. researchgate.net
Development of Advanced Membranes
Polyphosphazene Polymer Chemistries (e.g., MEEP)
Polyphosphazenes are a class of inorganic-organic hybrid polymers with a flexible backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tailored by attaching various organic side groups to the phosphorus atoms. epa.gov One of the most well-studied polyphosphazenes for ion transport and membrane applications is Poly[bis((2-methoxyethoxy)ethoxy)phosphazene], commonly known as MEEP. researchgate.netmdpi.com
The synthesis of MEEP involves a two-step process. First, polydichlorophosphazene is synthesized through the ring-opening polymerization of hexachlorocyclotriphosphazene. In the second step, the reactive chlorine atoms on the polymer backbone are substituted by a nucleophile, 2-(2-methoxyethoxy)ethanol. epa.gov This process grafts the flexible, ion-coordinating methoxyethoxyethoxy side chains onto the phosphazene backbone. epa.gov The resulting MEEP polymer is an amorphous material with a very low glass transition temperature (Tg) of approximately -81°C, which imparts high segmental motion and flexibility, properties conducive to ionic conductivity. researchgate.net Due to these characteristics, MEEP is a promising candidate for use as a solid polymer electrolyte in flexible solid-state lithium-ion batteries. researchgate.netgriffith.edu.au
**4.3.2. Selectivity for Gas Separation (e.g., CO₂/N₂) **
Membrane-based gas separation is an energy-efficient and environmentally friendly alternative to traditional methods like chemical absorption or cryogenic distillation for capturing carbon dioxide (CO₂). mdpi.com The performance of a membrane is determined by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another). energy.gov
Polyphosphazene membranes, particularly those based on MEEP, have demonstrated significant potential for CO₂ separation. mdpi.com The ether linkages in the side chains of MEEP have a strong affinity for CO₂, facilitating its transport through the membrane. Research has shown that MEEP exhibits high selectivity for CO₂ over other gases like nitrogen (N₂), which is a major component of flue gas from power plants. mdpi.com This high selectivity is crucial for efficiently capturing CO₂ from industrial emissions. mdpi.commdpi.com
Below is a table comparing the CO₂/N₂ separation performance of different membrane types, highlighting the effectiveness of MEEP-based systems.
| Membrane Material | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Notes |
| MEEP | High | High | Exhibits high selectivity due to favorable CO₂ interaction. mdpi.com |
| Pebax | Moderate-High | Moderate | A common polymer used for CO₂ separation. mdpi.com |
| Polyimide | Low-Moderate | High | Often shows a trade-off between permeability and selectivity. |
| Inorganic Zeolites | Variable | Very High | Can offer excellent selectivity but may be costly and difficult to fabricate. mdpi.com |
Note: "High," "Moderate," and "Low" are qualitative descriptors used for comparative purposes based on literature. Actual values can vary significantly with specific material synthesis and operating conditions.
Life Cycle Assessment of Membrane Materials
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. For emerging technologies like advanced separation membranes, LCAs are crucial for ensuring that they offer a genuine environmental benefit over conventional technologies. mdpi.com
A comprehensive LCA was performed to assess the life cycle feasibility of MEEP polymer material for CO₂ capture compared to other selective membranes and separation processes. The study evaluated environmental impacts across various categories, including global warming potential (GWP). The results indicated that MEEP-based membrane processes are environmentally favorable. mdpi.com
The key findings from the LCA are summarized in the table below:
| Technology Comparison | CO₂ Emission Reduction (MEEP vs. Alternative) | Key Contributor to Environmental Impact |
| MEEP vs. Pebax-based membranes | MEEP processes emit at least 42% less equivalent CO₂. mdpi.com | For MEEP: Electrical energy consumption. For Pebax: The membrane material itself. mdpi.com |
| MEEP vs. Conventional separation | MEEP processes produce 34–72% less CO₂. mdpi.com | Conventional processes often have high energy consumption and use chemical solvents. |
In all studied categories, MEEP-based membranes reported lower emissions than both Pebax-based membranes and conventional separation processes, underscoring their potential as a more sustainable technology for carbon capture. mdpi.com
Other Emerging Materials Applications
Beyond established uses, this compound, also known as 2,5,7,10-Tetraoxaundecane, is gaining attention for its potential in several emerging areas of materials science. Its unique properties as a solvent and a reagent are being explored in the development of next-generation energy storage devices, advanced polymer films, and novel nanomaterials.
Electrolytes for Advanced Battery Systems
A significant and promising application of this compound is as a key component in electrolyte formulations for advanced lithium-ion batteries and beyond. As a member of the glyme family of solvents, it possesses a molecular structure with multiple ether linkages that can effectively solvate lithium ions, a critical factor for battery performance. Research is focused on leveraging these properties to create safer and more efficient energy storage solutions.
Recent research into structurally similar acetal-based electrolytes has provided insights into their potential performance. A 2025 study investigated the performance of a monofluorinated acetal (B89532), bis(2-fluoroethoxy)methane (F2DEM), which shares a core acetal backbone with this compound. The study highlights how modifications to this backbone can significantly impact battery performance, including ionic conductivity and cycling stability. nih.gov In comparative studies, the F2DEM electrolyte demonstrated improved capacity retention in lithium iron phosphate (B84403) (LFP) pouch cells compared to both a non-fluorinated acetal and a highly fluorinated ether electrolyte, underscoring the potential of this class of compounds. nih.gov
Interactive Data Table: Comparative Performance of Acetal-Based Electrolytes
Note: Data is based on research on structurally similar acetal-based electrolytes and is presented to illustrate the potential performance characteristics of this class of compounds in lithium metal batteries. F2DEM is a monofluorinated analogue of this compound. nih.gov
The findings suggest that the acetal backbone of compounds like this compound offers a promising platform for developing high-performance electrolytes for next-generation lithium metal batteries. nih.gov
Processing Solvent for Polymer Films and Membranes
The ability of this compound to dissolve a variety of polymers makes it a useful processing solvent in the fabrication of polymer films and membranes. Its effectiveness stems from its polarity, imparted by the ether groups, combined with an aliphatic character that allows for good miscibility with a range of materials. This dual nature enables it to act as a casting solvent for polymer solutions, facilitating the formation of uniform and consistent films.
The choice of casting solvent is a critical parameter in membrane formation as it significantly influences the final morphology, porosity, and performance of the membrane. mdpi.commdpi.com Solvents with good polymer interaction can lead to the formation of dense or porous structures depending on the casting and quenching conditions. There is also research interest in utilizing this compound for the synthesis of specialized polymers, such as fluorinated polymers with enhanced thermal stability.
Role in Nanomaterial Synthesis
Glyme solvents, including this compound, have been utilized as reaction media for the synthesis of functionalized metal and nonmetal nanoparticles. nih.gov Research has shown that the choice of glyme can influence the size of the resulting nanoparticles. For instance, studies on the synthesis of Germanium (Ge) nanoparticles have demonstrated that the chain length of the glyme solvent affects the final particle size, with shorter-chain glymes producing larger particles. nih.gov This suggests that this compound could be employed to control the dimensions of nanocrystals during their synthesis. nih.gov
Furthermore, glymes can act as antisolvents in the production of unique supramolecular assemblies, such as metallogels. The addition of a glyme to a coinage-metal thiolate solution can induce the rapid precipitation of a rigid supramolecular structure. proquest.com These glyme-synthesized nanomaterials are being explored for a variety of applications, from additive manufacturing to antimicrobial uses. proquest.com The potential for this compound to be used in heterogeneous catalysis is also an area of interest, with its properties suggesting it could be a suitable medium for catalytically driven reactions. smolecule.com
Role As a Solvent in Organic Synthesis and Industrial Processes
General Solvent Properties in Organic Synthesis
The efficacy of bis(2-methoxyethoxy)methane as a solvent in organic synthesis stems from a combination of its physical and chemical characteristics. These properties make it a suitable medium for a variety of chemical transformations.
This compound exhibits high solvency for a wide array of organic compounds. smolecule.com This is attributed to the presence of ether groups within its molecular structure, which impart polarity, enabling it to dissolve a broad spectrum of both polar and non-polar substances. smolecule.com Its aliphatic chain contributes to good miscibility with non-polar materials. smolecule.com Furthermore, it is fully miscible in water and soluble in solvents like methanol (B129727) and N,N-Dimethylformamide. chemicalbook.comechemi.comguidechem.com This broad solvency profile makes it an effective medium for various reactions in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H16O4 |
| Molecular Weight | 164.20 g/mol abcr.com |
| Appearance | Colorless clear liquid |
| Boiling Point | 181.3°C at 760 mmHg chemnet.com |
| Density | 0.995 g/cm³ abcr.comchemdad.com |
| Flash Point | 77.5°C chemnet.comchemsrc.com |
| Water Solubility | Fully miscible chemicalbook.comechemi.comguidechem.com |
This table is interactive. Click on the headers to sort the data.
A key advantage of this compound in synthetic applications is its low volatility and high boiling point of 181.3°C at 760 mmHg. chemnet.com These characteristics are crucial for minimizing solvent loss through evaporation during chemical reactions, particularly those requiring elevated temperatures. smolecule.com This ensures that the reaction volume remains stable, leading to greater efficiency and reproducibility. smolecule.com
Facilitation of Specific Coupling Reactions
Research has demonstrated the effectiveness of this compound as a solvent for several important palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. smolecule.com
This compound has been successfully employed as a solvent in Suzuki-Miyaura couplings. smolecule.com This reaction forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The ability of this compound to dissolve both the organic substrates and the palladium catalyst contributes to its effectiveness in this context. smolecule.comatamanchemicals.com
The compound also serves as a suitable solvent for Stille couplings. smolecule.com This reaction involves the coupling of an organotin compound with an sp2-hybridized organic halide, catalyzed by palladium. uwindsor.ca Similar to Suzuki-Miyaura couplings, the solvent's properties facilitate the dissolution of the necessary reagents and catalyst, promoting an efficient reaction environment. smolecule.comatamanchemicals.com
This compound is utilized as a solvent in Heck reactions. smolecule.com This palladium-catalyzed reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. The use of a high-boiling solvent like this compound is often advantageous for Heck reactions, which can require elevated temperatures to proceed effectively.
Applications in Pharmaceutical Intermediates and Fine Chemical Synthesis
This compound, also known by its IUPAC name 1-methoxy-2-(2-methoxyethoxymethoxy)ethane or as 2,5,7,10-Tetraoxaundecane (TOU), serves as a valuable component in the synthesis of pharmaceutical and fine chemical intermediates. smolecule.comchemicalbook.com Its utility stems from its nature as a dipolar, aprotic, and inert solvent, which is effective in dissolving a wide array of organic compounds. smolecule.comcoolex.de
The compound is particularly noted for its role in the preparation of halogenated ethers, which are important intermediates for creating pharmaceuticals and fungicides. google.comgoogle.com For instance, it is a precursor in the synthesis of 2-methoxyethoxymethyl chloride, a compound used to introduce the "MEM" protective group in organic synthesis. google.comgoogle.com This protective group is notably used in the preparation of Brefeldin A, a fungicide. google.com
The broader class of chemicals to which this compound belongs, glymes, are recognized for their utility in pharmaceutical production. federalregister.govcbsnews.com Glymes are favored for their high chemical and thermal stability, making them suitable for various reaction types common in fine chemical synthesis, including Grignard reactions, reductions, and coupling reactions. coolex.denih.gov The specific structure of this compound, with its two methoxyethoxy groups, enhances its solubility and reactivity, making it valuable for research and industrial applications. smolecule.com
Suppliers in the chemical market position this compound as a key research chemical and an intermediate for custom synthesis in the pharmaceutical sector. sincerechemical.comchemicalbook.comlookchem.comtoocle.comtianfuchem.com
Industrial Applications Beyond Research
Beyond its laboratory and research applications, this compound has several industrial uses. It is registered under the REACH regulation for production and/or import in the European Economic Area at a volume of 100 to 1,000 tonnes per year. nrw.de
One of its primary industrial functions is as a versatile, environmentally friendly solvent. made-in-china.comhaihangchem.com It is commonly found in products such as inks and cured coatings. made-in-china.comhaihangchem.com Its properties also make it suitable for use in antifreeze products, fillers, and lubricants. nrw.de
The broader category of glymes, including this compound, has a wide range of industrial applications. nih.govrsc.org These include use as solvents for resins, lacquers, and in the production of plastic resins. federalregister.gov They are also employed in gas scrubbing, cleaning products, adhesives, and electronics. federalregister.govnih.govrsc.org Specifically, BIS(2-CHLOROETHOXY) METHANE (B114726), a related compound, is used as a solvent and as an intermediate in the synthesis of polysulfide rubber. nj.gov
The table below summarizes some of the key industrial applications for this compound and related glymes.
| Application Area | Specific Use | Reference |
| Coatings & Inks | Solvent for inks and cured coatings | made-in-china.com, haihangchem.com |
| Automotive & Machinery | Component in antifreeze products and lubricants | nrw.de |
| Manufacturing | Solvent for resins, lacquers, and plastic production | federalregister.gov |
| Environmental | Gas scrubbing agent | federalregister.gov, nih.gov |
| Consumer & Industrial Products | Component in cleaning products and adhesives | nih.gov, rsc.org |
| Electronics | Used in electronics manufacturing and batteries | federalregister.gov, nih.gov |
| Rubber Production | Intermediate for polysulfide rubber (related compound) | nj.gov |
Environmental Fate and Ecotoxicological Research
Occurrence and Detection in Aquatic Environments
The detection of Bis(2-methoxyethoxy)methane, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, in water bodies has been a relatively recent development, highlighting the efficacy of advanced environmental monitoring techniques.
Intensified water monitoring programs have been crucial in identifying the presence of this compound. As part of a dedicated monitoring effort, an initially unknown substance was detected in the Ruhr River near Hattingen, Germany, on April 16, 2024. nrw.de Subsequent analysis using sophisticated methods, including Solid Phase Extraction-Gas Chromatography-Mass Spectrometry (SPE-GC-MS) and High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS), conclusively identified the compound as this compound. nrw.de Following this identification, the substance was officially included in the calibration for intensified water monitoring beginning in July 2024. nrw.de
Monitoring activities in the Ruhr River have established initial data on the concentration of this compound. The concentrations were initially estimated using 1,4-dichlorobenzene (B42874) as an internal standard before the compound's formal identification. nrw.de
Key findings from the monitoring include:
A maximum concentration of 28 µg/L was measured in a composite sample from Hattingen. nrw.de
In Mülheim an der Ruhr, a peak concentration of 16 µg/L was recorded. nrw.de
Samples taken upstream in Fröndenberg showed no detectable levels of the compound. nrw.de
These detected levels repeatedly surpassed the general prevention value of 0.1 µg/L for drinking water resources. nrw.de
The table below summarizes the reported concentrations from the intensified water monitoring in the Ruhr River.
| Location | Date (2024) | Concentration (µg/L) |
| Hattingen | April 16 | 28 |
| Mülheim an der Ruhr | April 17 | 16 |
| Fröndenberg | Various | Not Detected |
Data sourced from the State Agency for Nature, Environment and Consumer Protection NRW (LANUV). nrw.de
The investigation into the presence of this compound in the Ruhr River points towards industrial discharges as a likely origin. The compound is registered under the European REACH regulation, with production and/or importation in the European Economic Area estimated at 100 to 1,000 tonnes annually. nrw.de Its primary uses are as a solvent and as a component in various industrial and consumer products, including antifreeze, coatings, fillers, and lubricants. nrw.de To pinpoint the specific source of the contamination, German water authorities plan to conduct temporary monitoring of wastewater discharges in the affected areas of the Ruhr. nrw.de
Biodegradation Studies
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, particularly biodegradation.
According to data available from the European Chemicals Agency (ECHA), this compound is not considered to be readily biodegradable. nrw.deeuropa.eu This classification suggests that the compound does not break down quickly or easily by microorganisms in standard tests designed to simulate environmental conditions.
The lack of ready biodegradability indicates a potential for the compound to persist in the environment. nrw.deeuropa.eu Substances that are not readily biodegradable can remain in aquatic systems for longer periods, increasing the potential for transport and exposure. However, specific studies detailing the long-term environmental half-life and persistence of this compound were not found in the reviewed literature. Ecotoxicological data from ECHA indicates that a high potential for bioaccumulation is not expected. nrw.de
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for this compound to bioaccumulate is considered low. nrw.de This assessment is based on its log Kow (octanol-water partition coefficient), which is a key indicator of a substance's tendency to accumulate in the fatty tissue of organisms. umweltbundesamt.de For substances like this compound, which have a low log Kow, the likelihood of significant bioaccumulation is minimal. umweltbundesamt.deatamanchemicals.com
Aquatic Ecotoxicity Assessments
Ecotoxicity studies are essential to determine the potential harm a substance can cause to aquatic life.
Acute Toxicity to Algae, Water Fleas, and Fish
Acute toxicity tests expose organisms to a substance for a short period to determine its immediate effects. For this compound, available data from the European Chemicals Agency (ECHA) indicates no acute toxicity to algae, daphnia (water fleas), and fish at concentrations up to the three-digit mg/L range. nrw.de This suggests that the compound is practically non-toxic to these aquatic species in short-term exposures. atamanchemicals.com
| Test Organism | Toxicity Endpoint | Result |
| Algae | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |
| Water Fleas (Daphnia) | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |
| Fish | Acute Toxicity | No observed toxicity up to the three-digit mg/L range. nrw.de |
Regulatory Frameworks and Monitoring Programs
The detection of this compound in the environment has prompted its inclusion in some monitoring programs. For instance, following its detection in the Ruhr river in Germany on April 16, 2024, the substance was included in the calibration of the intensified water monitoring program (INGO) in July 2024. nrw.de This program monitors concentrations in the range of 0.5 to 4.5 µg/L. nrw.de
Currently, there are no legally binding limit values specifically for this compound in drinking water. nrw.de In the absence of specific regulations, a general prevention value of 0.1 µg/L is often used for the assessment of drinking water production. nrw.de The substance's properties, such as being very mobile and not easily biodegradable, classify it as potentially relevant to drinking water. nrw.de
The Water Framework Directive (WFD) provides a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater. It sets environmental quality standards (EQS) for priority substances to achieve good chemical status of water bodies. riwa-maas.org While this compound is not explicitly listed as a priority substance, its detection has led to its consideration as a candidate for drinking water relevance, recommending its monitoring in water sources. riwa-maas.org
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography, a powerful separation technique, is central to the analysis of bis(2-methoxyethoxy)methane. It allows for the isolation of the compound from complex mixtures, a necessary step for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/EI-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of this compound, particularly in environmental samples. nrw.de In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, the compound is fragmented and ionized, typically through electron ionization (EI), and the resulting mass spectrum provides a unique fingerprint for identification.
For instance, the identification of this compound in the Ruhr river was achieved using GC-EI-MS. nrw.de The method's specificity is enhanced by comparing the retention time and the fragmentation pattern of the analyte to that of a known reference standard. nrw.de Programmed temperature gas chromatography (PTGC) can also be utilized to determine the emergence temperature of the compound, further aiding in its identification. nih.gov
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) serves as a complementary and confirmatory technique for the analysis of this compound. nrw.de This method is particularly useful for compounds that may not be volatile enough for GC or for cross-validation of GC-MS results. HPLC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. The high-resolution mass spectrometer then provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and confirming its identity. whiterose.ac.uk The use of HPLC-HRMS was crucial in the definitive identification of this compound in recent environmental monitoring efforts. nrw.denrw.de
Sample Preparation Methods for Environmental Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in environmental samples, such as water. These methods aim to concentrate the analyte and remove interfering substances from the matrix.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of this compound from aqueous samples. nrw.de This method involves passing the water sample through a cartridge containing a solid adsorbent material. The analyte is retained on the adsorbent while the bulk of the water and other impurities pass through. The trapped analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract ready for chromatographic analysis. The detection of this compound in the Ruhr river, for example, was carried out using SPE followed by GC-MS analysis. nrw.denrw.de
Spectroscopic Characterization (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. ambeed.comtianfuchem.comapolloscientific.co.ukbldpharm.comnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This information is invaluable for confirming the compound's structure and purity. The chemical shifts and coupling patterns observed in the NMR spectra can be compared with data from reference standards or predicted values to verify the identity of the synthesized or isolated compound. tianfuchem.com
Development of Reference Standards and Calibration
The development and use of certified reference standards are fundamental to the accurate quantification of this compound. vwr.comtajhizkala.ir These standards are highly pure samples of the compound that are used to calibrate analytical instruments and validate analytical methods. tajhizkala.ir
In recent environmental monitoring programs, following the detection of this compound, the substance was incorporated into the calibration systems for intensified water monitoring. nrw.de Calibration curves are generated by analyzing a series of standards at known concentrations. For example, the calibration for this compound in water monitoring has been established in the concentration range of 0.5 to 4.5 micrograms per liter (µg/L). nrw.denrw.de This allows for the accurate determination of the compound's concentration in unknown samples by comparing its analytical response to the calibration curve. nrw.de Prior to the availability of a specific reference standard, concentrations were sometimes estimated using an internal standard, such as 1,4-dichlorobenzene (B42874). nrw.denrw.de
Computational Chemistry and Theoretical Studies
Molecular Structure and Conformation Analysis
Molecular structure and conformation analysis focuses on determining the three-dimensional arrangement of atoms in a molecule and the different spatial orientations, or conformations, that the molecule can adopt due to the rotation around its single bonds. Understanding the preferred conformations is crucial as it influences the physical and chemical properties of the compound.
A detailed conformational analysis of BIS(2-METHOXYETHOXY)METHANE would involve identifying the most stable geometries and the energy barriers between different conformational states. However, specific studies detailing these aspects for this compound are not found in the current scientific literature.
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can provide a wealth of information, from spectroscopic predictions to insights into chemical reactivity.
Quantum chemical methods are frequently used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Despite the utility of these predictive methods, specific quantum chemical calculations for the spectroscopic properties of this compound have not been reported in the available literature.
This area of study involves examining the distribution of electrons within the molecule to understand its stability, polarity, and potential for chemical reactions. Descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges are calculated to predict sites of electrophilic or nucleophilic attack and to generally gauge the molecule's reactivity.
A thorough search of scientific databases indicates that dedicated studies on the electronic structure and reactivity of this compound have not been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as solvent effects and conformational changes.
MD simulations are particularly well-suited for investigating how a solute molecule like this compound interacts with various solvents at a molecular level. These simulations can elucidate the structure of the solvation shell, the dynamics of solvent exchange, and the thermodynamics of the dissolution process.
Currently, there are no specific molecular dynamics simulation studies in the published literature that focus on the solvent interactions and dissolution mechanisms of this compound.
Thermodynamic and Kinetic Modeling of Reactions
Thermodynamic and kinetic modeling involves the use of computational methods to predict the feasibility and rate of chemical reactions. Thermodynamic modeling can determine the change in Gibbs free energy to assess whether a reaction is spontaneous, while kinetic modeling helps to elucidate reaction mechanisms and calculate activation energies and reaction rates.
Detailed thermodynamic and kinetic modeling studies for reactions involving this compound are not available in the scientific literature. Such studies would be beneficial for understanding its stability and reactivity in various chemical environments.
Data Tables
The following tables are included as per the structural requirements of this article. However, due to the lack of specific research on this compound, no data is available to populate them.
Table 1: Predicted Spectroscopic Properties of this compound
| Spectroscopic Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |
| UV-Vis λmax (nm) | Data not available |
Table 2: Calculated Electronic Properties of this compound
| Electronic Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Table 3: Molecular Dynamics Simulation Parameters for this compound in Water
| Simulation Parameter | Value |
|---|---|
| Force Field | Data not available |
| Solvent Model | Data not available |
| Simulation Time (ns) | Data not available |
| Ensemble | Data not available |
Table 4: Modeled Thermodynamic and Kinetic Data for a Representative Reaction
| Reaction Parameter | Value |
|---|---|
| Reaction Enthalpy (ΔH, kJ/mol) | Data not available |
| Reaction Gibbs Free Energy (ΔG, kJ/mol) | Data not available |
| Activation Energy (Ea, kJ/mol) | Data not available |
| Rate Constant (k) | Data not available |
Potential Energy Surface Analysis
Detailed potential energy surface (PES) analyses for reactions involving this compound are not extensively documented in publicly available literature. However, computational methods are widely used to explore the conformational space of flexible molecules like this one. Geometry optimization calculations, often using the B3LYP functional with basis sets such as 6-311+G(d,p), help identify the most stable (lowest energy) conformations of the molecule. smolecule.com These calculations are crucial for understanding the preferred three-dimensional arrangements of the molecule, which are dictated by the rotational freedom around its numerous single bonds. The resulting low-energy structures on the potential energy surface are essential for predicting the molecule's physical properties and its interactions with other chemical species, such as cations in electrolyte solutions. smolecule.com
H-atom Abstraction Reactions
Specific studies detailing the H-atom abstraction reactions of this compound are not readily found. However, in the broader context of atmospheric chemistry and combustion, ethers are known to react with radicals, such as the hydroxyl (•OH) radical, primarily through H-atom abstraction. For this compound, there are several distinct types of C-H bonds from which a hydrogen atom could be abstracted:
The methyl (–CH₃) hydrogens.
The methylene (B1212753) (–OCH₂CH₂O–) hydrogens adjacent to two ether oxygens.
The methylene (–CH₂O–) hydrogens adjacent to one ether oxygen.
The likelihood and rate of abstraction from each site depend on the C-H bond dissociation energy, with weaker bonds being more susceptible to attack. Theoretical calculations could predict these bond energies and identify the most likely sites for radical attack, which is a critical first step in understanding its degradation pathways in various environments.
Energy Barriers and Reaction Rates
While specific experimental or theoretical determinations of energy barriers and reaction rates for H-atom abstraction from this compound are not widely published, such parameters are routinely calculated in computational chemistry. For a given reaction, like the abstraction of a hydrogen atom by a hydroxyl radical, quantum mechanical calculations can determine the transition state structure and its associated energy. The difference between the energy of the reactants and the energy of the transition state defines the activation energy barrier.
In the context of its application in lithium-ion batteries, the energy barriers for conformational changes and for the desolvation of lithium ions are of significant interest. rsc.org For instance, the coordination of this compound with lithium ions has been studied computationally. It has been shown to form a tridentate coordination with Li⁺, and the energy of this interaction influences the mobility and availability of the lithium ions, which in turn affects battery performance. researchgate.netpolyu.edu.hk The energy barriers associated with the breaking and forming of these coordination bonds are critical parameters for modeling electrolyte behavior. rsc.org
In Silico Predictions of Environmental Fate
In silico models and data from regulatory bodies provide initial assessments of the environmental fate of chemical compounds. For this compound, information available from the European Chemicals Agency (ECHA) indicates that the substance is not readily biodegradable. This suggests that microbial degradation in aquatic or soil environments is likely to be a slow process. Furthermore, a high potential for bioaccumulation is not expected. These predictions are based on the substance's physical and chemical properties, such as its water solubility and octanol-water partition coefficient, which are used in standard environmental fate models.
Table 1: Summary of Computational and Theoretical Data
| Parameter/Study Type | Finding/Methodology |
|---|---|
| Molecular Geometry Optimization | Density Functional Theory (DFT) with B3LYP functional and 6-311+G(d,p) basis sets is a common method. smolecule.com |
| Coordination Chemistry | Forms a tridentate chelate with Li⁺ ions in electrolyte solutions. researchgate.netpolyu.edu.hk |
| Li⁺ Coordination Bond Length | The average "coordination bond length" with Li⁺ is reported as 2.36 Å. researchgate.net |
| Biodegradation Prediction | Predicted to be not readily biodegradable. |
| Bioaccumulation Potential | A high bioaccumulation potential is not expected. |
Advanced Research Topics and Future Perspectives
Novel Synthetic Routes and Catalytic Systems
The conventional synthesis of Bis(2-methoxyethoxy)methane is primarily achieved through the acid-catalyzed condensation of two equivalents of 2-methoxyethanol (B45455) with one equivalent of formaldehyde (B43269). This established method, while effective, is the subject of ongoing research aimed at improving efficiency and sustainability.
A significant advancement lies in the development of heterogeneous catalytic systems, which offer substantial benefits regarding catalyst recovery, simplified product purification, and enhanced environmental sustainability. Research has highlighted the use of macroporous, strongly acidic ion-exchange resins, such as Amberlyst-15, as highly effective catalysts for this transformation. These solid acid catalysts, featuring sulfonic acid groups on a polystyrene-divinylbenzene matrix, facilitate the reaction efficiently while being easily separable from the reaction mixture, thus streamlining the production process.
Further research focuses on acid-catalyzed etherification, a more direct synthetic route involving the reaction of glycol ethers and formaldehyde. Studies in this area aim to optimize reaction conditions and explore various acid catalysts with pKa values below 4 to effectively activate the formaldehyde for nucleophilic attack.
Exploration of New Applications in Emerging Technologies
While traditionally used as a high-boiling, polar aprotic solvent in organic synthesis and as a component in products like inks, coatings, antifreeze, fillers, and lubricants, the unique properties of this compound have positioned it as a compound of interest in several emerging technologies. nrw.descbt.com
The most prominent emerging application is in the field of energy storage. It is being actively investigated as a key solvent component for electrolyte solutions in advanced lithium-ion and lithium metal batteries. Its molecular structure, characterized by multiple ether linkages, enables the effective solvation of lithium ions, a critical factor for battery performance and stability. A notable 2023 study presented a novel electrolyte design strategy using this compound to create a unique tridentate chelation with lithium ions. This resulted in a more stable anion-aggregated solvation shell, leading to improved battery stability. Future research is focused on further optimizing electrolyte formulations containing this compound to develop safer and more efficient high-voltage alkali metal batteries.
In materials science, its ability to dissolve a wide range of polymers makes it a valuable processing solvent for creating uniform polymer films and membranes. There is also growing interest in its application for synthesizing fluorinated polymers that exhibit enhanced thermal stability.
In-depth Mechanistic Understanding of Complex Reactions
A detailed understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The widely used acid-catalyzed condensation reaction proceeds through several well-defined steps:
Protonation of the Carbonyl: The reaction begins with the protonation of the formaldehyde's carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: An alcohol molecule (2-methoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
Deprotonation: The protonated hemiacetal is deprotonated, yielding a hemiacetal.
Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, preparing it to leave as a water molecule.
Formation of an Oxonium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.
Second Nucleophilic Attack: A second molecule of 2-methoxyethanol attacks the electrophilic carbon of the oxonium ion.
Final Deprotonation: The resulting protonated acetal (B89532) is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Development of Sustainable and Eco-friendly Practices
The push towards green chemistry has significantly influenced the production and application of this compound. It is increasingly recognized as an environmentally friendly solvent and a greener alternative to harsher solvents like N-methyl-2-pyrrolidone (NMP) or methylene (B1212753) chloride. scbt.com
The development of sustainable manufacturing practices is exemplified by the shift towards heterogeneous catalysts like Amberlyst resins. These reusable catalysts minimize waste and simplify purification, aligning with the principles of green chemistry. By avoiding corrosive and difficult-to-remove liquid acid catalysts, these processes reduce the environmental impact of production. The application of such principles in the synthesis of this compound serves as a practical model for sustainable industrial chemical production.
Integration of Experimental and Computational Approaches
The study of this compound, particularly in its role in battery electrolytes, has benefited from the integration of experimental work with computational modeling. Molecular dynamics (MD) simulations and density functional theory (DFT) are powerful tools used to understand the complex interactions at the molecular level.
Computational studies on glyme-based electrolytes (the class of solvents to which this compound belongs) provide crucial insights into the solvation environment of lithium ions and their transport properties. acs.orgacs.org These simulations can model the electrode-electrolyte interface, helping researchers understand how the solvent structure affects ion mobility and the formation of the solid-electrolyte interphase (SEI), which is critical for battery longevity and performance. acs.org By combining experimental measurements of properties like ionic conductivity with computational analysis, scientists can rationalize differences in performance between various electrolyte formulations and design new systems with enhanced properties. acs.org This synergy accelerates the development cycle for next-generation energy storage devices.
Addressing Data Gaps in Ecotoxicology and Long-term Impacts
Despite its utility, the environmental profile of this compound is not fully characterized, highlighting significant data gaps. The compound's recent detection in the Ruhr River in Germany prompted its inclusion in intensified water monitoring programs, underscoring the need to better understand its environmental fate and potential long-term impacts. nrw.de
Data from the European Chemicals Agency (ECHA) provides a preliminary assessment of its ecotoxicological properties. rsc.org However, critical information is still missing.
Ecotoxicological Data Summary
| Parameter | Finding | Citation |
|---|---|---|
| Ready Biodegradability | Not readily biodegradable | rsc.org |
| Bioaccumulation Potential | A high potential is not expected | rsc.org |
| Acute Toxicity | No acute toxicity observed for algae, daphnia, or fish up to the three-digit mg/L range. | rsc.org |
| Chronic Toxicity | Data from chronic ecotoxicological tests are not available. | rsc.org |
The most significant data gap is the absence of chronic toxicity studies. rsc.org While acute toxicity appears low, the long-term effects on aquatic ecosystems resulting from continuous exposure are unknown. Its classification as "not readily biodegradable" suggests it may persist in the environment, making the lack of chronic toxicity data a critical issue to address. rsc.org
Recent environmental monitoring has provided initial data on its concentration in surface waters.
Reported Environmental Concentrations in the Ruhr River (2024)
| Location | Maximum Concentration | Citation |
|---|---|---|
| Hattingen | 28 µg/L | nrw.de |
| Mülheim an der Ruhr | 16 µg/L | nrw.de |
These detected concentrations have repeatedly exceeded the general prevention value of 0.1 µg/L for drinking water resources, highlighting the urgency of identifying pollution sources and conducting further research to fully assess the long-term environmental and health implications of its release. nrw.de
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-methoxyethanol |
| Amberlyst-15 |
| This compound |
| Formaldehyde |
| Methylene chloride |
| N-methyl-2-pyrrolidone (NMP) |
Q & A
Q. Analytical Methods :
- GC-MS : Quantifies volatile impurities (e.g., residual 2-methoxyethanol).
- HPLC : Reverse-phase columns (e.g., Zorbax SB-C18) with UV detection at 210 nm resolve polar byproducts .
- FTIR : Confirms ether (C-O-C stretch at 1100 cm) and absence of carbonyl groups.
- Karl Fischer Titration : Measures water content (<0.1% for electrochemical applications) .
What advanced strategies enable functionalization of this compound for specialized applications?
The central methylene group can be modified via nucleophilic substitution or oxidation. For example:
- Electrolyte Design : React with magnesium borohydride to form ionic liquids for Mg-ion batteries, leveraging its high oxygen content for ion solvation .
- Drug Delivery : Grafting via Mitsunobu reaction introduces bioactive moieties (e.g., cytotoxic agents) while maintaining ether backbone stability .
How does this compound degrade under varying experimental conditions?
Stability studies show:
- Thermal Decomposition : Above 150°C, it degrades to formaldehyde and 2-methoxyethanol, detected via TGA-FTIR .
- Photolysis : UV exposure (254 nm) induces radical cleavage, forming methoxy radicals detectable by EPR .
- Aqueous Hydrolysis : Stable at neutral pH but hydrolyzes in acidic/alkaline conditions (half-life <24 hrs at pH 2 or 12) .
What role does this compound play in electrochemical and biochemical research?
- Electrolytes : Acts as a co-solvent in Mg-ion batteries due to its low viscosity and high dielectric constant, enhancing ion mobility .
- Analytical Standards : Used in HPLC calibration for polar compounds (e.g., phenolic acids) due to its inertness and UV transparency .
What environmental precautions are necessary when disposing of this compound waste?
- Biodegradation : Limited data, but structural analogs show slow microbial breakdown. Avoid release into waterways due to potential aquatic toxicity .
- Incineration : High-temperature (≥1000°C) combustion with scrubbers to neutralize formaldehyde emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
